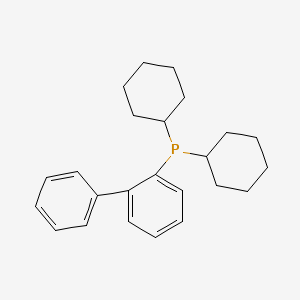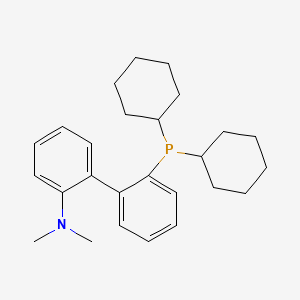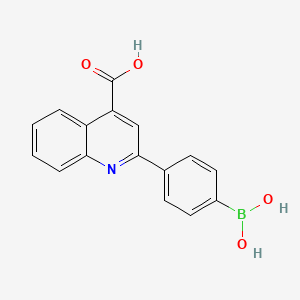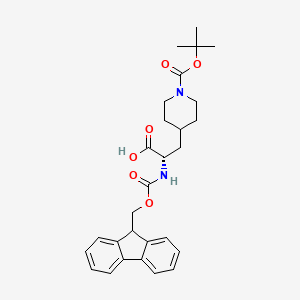![molecular formula C16H15N3OS B1302033 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 306936-82-3](/img/structure/B1302033.png)
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, often associated with antifungal, antibacterial, and antitumor properties. The specific compound is not directly mentioned in the provided papers, but its structural relatives are extensively studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization. For instance, the synthesis of a basic 1,2,4-triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of a related compound . The Schiff base formation, which is a common method for introducing substituents to the triazole ring, is also mentioned . Multi-step reactions are often employed to achieve the desired substitution patterns on the triazole core .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is used to determine the solid-state structure, while nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) provide information on the molecular structure in solution . The presence of substituents on the triazole ring can lead to tautomerism, as seen in the thiol/thione tautomerism, which can be theoretically monitored using density functional theory (DFT) .
Chemical Reactions Analysis
1,2,4-Triazole derivatives undergo various chemical reactions, including Mannich reactions, which introduce new substituents to the molecule . The reactivity of the triazole ring allows for the formation of different types of derivatives, such as triazolo-, oxadiazolo-, and triazinotriazoles, by reacting with different reagents . The presence of a thiol group in the compound can lead to further derivatization, such as the formation of sulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using computational methods and are important for understanding the compound's reactivity . The molecular electrostatic potential (MEP) provides insight into the regions of the molecule that are likely to participate in chemical reactions .
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-17-18-16(21)19(12)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBONUOIOMHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370754 |
Source


|
| Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
306936-82-3 |
Source


|
| Record name | 2,4-Dihydro-5-methyl-4-[4-(phenylmethoxy)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














